molecular formula C23H29N7 B11188657 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11188657
M. Wt: 403.5 g/mol
InChI Key: RABVEOSLMQGFAO-UHFFFAOYSA-N
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Description

The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at position 6 with a 4-benzylpiperazine methyl group and at positions 2 and 4 with amine groups, one of which is linked to a 2,4-dimethylphenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5) and a molecular weight of ~375.48 g/mol . The benzylpiperazine group may enhance receptor-binding affinity in neurological or antiproliferative contexts, while the dimethylphenyl substituent contributes steric and electronic effects influencing selectivity .

Properties

Molecular Formula

C23H29N7

Molecular Weight

403.5 g/mol

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7/c1-17-8-9-20(18(2)14-17)25-23-27-21(26-22(24)28-23)16-30-12-10-29(11-13-30)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

RABVEOSLMQGFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

The substituent at position 6 of the triazine core significantly impacts biological activity and physicochemical properties. Key comparisons include:

Compound Name Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 4-Benzylpiperazin-1-ylmethyl 375.48 Potential CNS/antiproliferative activity
6-[(4-Phenylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine 4-Phenylpiperazinylmethyl 375.48 Reduced lipophilicity vs. benzyl analog
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 4-(3-Chlorophenyl)piperazinylmethyl 409.90 Enhanced halogen-mediated receptor binding (e.g., pesticidal)
Indaziflam (Herbicide) 1-Fluoroethyl 331.35 Herbicidal activity via inhibition of cellulose synthesis

Key Observations :

  • Halogenation (e.g., chlorine in ) enhances pesticidal activity but may reduce metabolic stability.
  • Fluorinated analogs like indaziflam prioritize environmental persistence and herbicidal efficacy .

Variations in the Aryl Substituent (N-Position)

The N-(2,4-dimethylphenyl) group in the target compound contrasts with other aryl substitutions:

Compound Name Aryl Substituent Molecular Weight (g/mol) Activity Notes Reference
Target Compound 2,4-Dimethylphenyl 375.48 Steric hindrance may improve selectivity
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 3-Chloro-2-methylphenyl ~410.0 Chlorine enhances electronic interactions (e.g., antimicrobial)
N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl 406.46 Methoxy group improves solubility and antioxidant potential

Key Observations :

  • Chlorinated aryl groups (e.g., ) enhance polar interactions with biological targets but may increase toxicity.
  • Methoxy groups (e.g., ) improve aqueous solubility, critical for oral bioavailability.
Antiproliferative Activity

Diaryl triazine diamines (e.g., 6,N2-diaryl derivatives) exhibit antiproliferative effects against cancer cell lines (IC50 values: 0.5–10 µM) via kinase inhibition .

Antimicrobial and Antiviral Activity

Compounds like 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (MIC: 2–8 µg/mL against S. aureus) highlight the role of sulfur-containing substituents in antimicrobial activity . The target compound lacks such groups, suggesting divergent applications.

Pesticidal Activity

Indaziflam’s fluorine substituent and triazine core enable potent herbicidal activity (field efficacy at 50–100 g/ha) . The target compound’s benzylpiperazine group is atypical in pesticides, indicating a novel mechanism of action if repurposed.

Biological Activity

The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family known for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N6
  • Molecular Weight : 352.45 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives as anticancer agents. The compound has shown promising results in various assays:

In Vitro Studies

  • Cell Line Testing : The compound was evaluated against multiple cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). The MTT assay demonstrated that it exhibits significant antiproliferative activity.
    • IC50 Values :
      • MDA-MB-231: 6.25 µM
      • HeLa: 12.30 µM
      • A498: 15.00 µM
  • Mechanism of Action : The compound appears to inhibit key cellular processes such as migration and invasion in breast cancer cells. It also affects cell adhesion and proliferation through pathways involving apoptosis and cell cycle regulation.

In Vivo Studies

Animal studies have corroborated the in vitro findings:

  • Tumor Xenograft Models : In vivo experiments using MDA-MB-231 tumor xenografts showed a reduction in tumor size and weight when treated with the compound compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is often linked to their structural components:

  • Piperazine Moiety : The presence of a piperazine ring has been associated with enhanced binding affinity to specific receptors involved in tumor growth.
  • Dimethylphenyl Substituent : This group contributes to lipophilicity and may enhance cellular uptake.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for drug development:

  • Absorption : High predicted oral bioavailability.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Toxicity : Preliminary studies indicate low toxicity in normal cells compared to cancer cells.

Case Studies

Several research articles have documented the efficacy of similar compounds:

  • A study comparing various imamine derivatives found that certain triazines exhibited superior anticancer activity compared to imatinib, a standard treatment for chronic myeloid leukemia .
  • Another investigation into structurally related compounds identified specific substitutions that significantly enhanced anticancer efficacy while minimizing side effects .

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